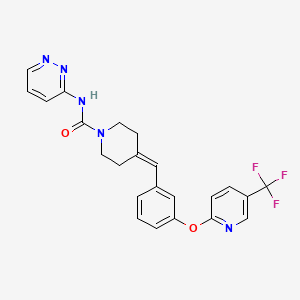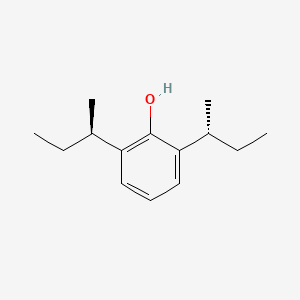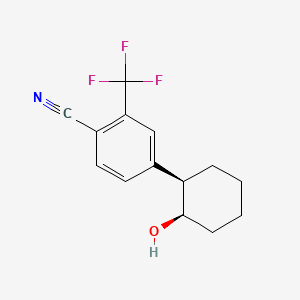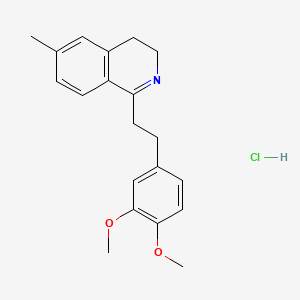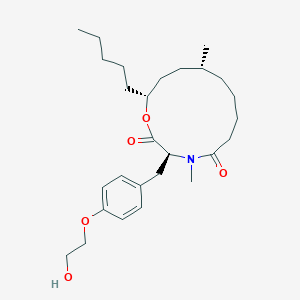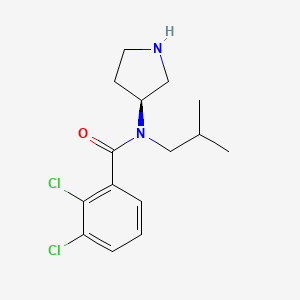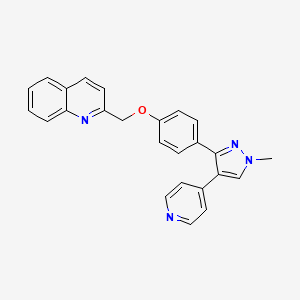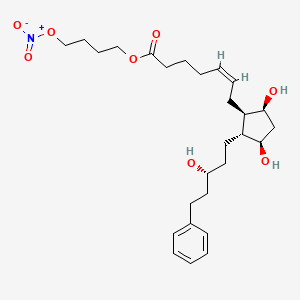
PHA-408
Übersicht
Beschreibung
Diese Verbindung wurde als potenzielles Medikamenten-Ziel für Erkrankungen wie Asthma, chronisch obstruktive Lungenerkrankung (COPD) und Arthritis identifiziert .
Herstellungsmethoden
PHA 408 wird durch eine Reihe chemischer Reaktionen synthetisiert, die spezifische Reagenzien und Bedingungen beinhalten. Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern . Industrielle Produktionsmethoden für PHA 408 beinhalten die Skalierung dieser Syntheserouten unter Gewährleistung der Reinheit und Ausbeute des Endprodukts .
Wissenschaftliche Forschungsanwendungen
PHA 408 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Werkzeugverbindung zur Untersuchung der Hemmung der Iκβ-Kinase β (IKKβ) und ihrer Auswirkungen auf verschiedene Signalwege verwendet . In der Biologie wird PHA 408 verwendet, um die Rolle von IKKβ bei Entzündungsreaktionen und der Aktivierung von Immunzellen zu untersuchen . In der Medizin hat es potenzielle therapeutische Anwendungen zur Behandlung entzündlicher Erkrankungen wie Arthritis und COPD . Zusätzlich wird PHA 408 in der Industrie zur Entwicklung neuer entzündungshemmender Medikamente und als Referenzverbindung in pharmakologischen Studien eingesetzt .
Wirkmechanismus
PHA 408 entfaltet seine Wirkungen durch selektive Hemmung der Iκβ-Kinase β (IKKβ), die ein wichtiger Regulator des Signalwegs des nukleären Faktor Kappa-Leichtketten-Enhancers aktivierter B-Zellen (NF-κB) ist . Durch die Hemmung von IKKβ verhindert PHA 408 die Phosphorylierung und den Abbau von IκB-Proteinen und blockiert so die Aktivierung von NF-κB . Diese Hemmung führt zur Unterdrückung von Entzündungsreaktionen und zur Reduzierung der Produktion proinflammatorischer Zytokine . Zu den molekularen Zielen von PHA 408 gehören IKKβ und andere Komponenten des NF-κB-Signalwegs .
Wirkmechanismus
Target of Action
PHA-408, also known as 8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, is a potent, selective, and orally active inhibitor of IκB kinase-2 (IKK-2) . IKK-2 plays a central role in the NF-κB signaling pathway, which is involved in the regulation of immune responses, inflammation, and other cellular processes .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding tightly to IKK-2 with a relatively slow off rate . It exhibits more than 350-fold selectivity for IKK-2 over IKK-1 . By inhibiting IKK-2, this compound prevents the activation of the NF-κB pathway, thereby suppressing the production of pro-inflammatory cytokines and other mediators .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon activation by IKK-2, IκB is phosphorylated and degraded, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes . By inhibiting IKK-2, this compound prevents the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes .
Result of Action
The inhibition of IKK-2 by this compound leads to the suppression of the NF-κB pathway, resulting in decreased production of pro-inflammatory cytokines and other mediators . This makes this compound a powerful anti-inflammatory agent, effective against conditions such as lipopolysaccharide (LPS)- and cigarette smoke (CS)-mediated lung inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of ATP can affect the binding of this compound to IKK-2 due to its ATP-competitive mode of action . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and activity of this compound.
Biochemische Analyse
Biochemical Properties
PHA-408 is an ATP-competitive inhibitor that binds tightly to IKK-2 . It exhibits a high degree of selectivity for IKK-2 over IKK-1, with IC50 values of 10-40 nM for IKK-2 compared to 14 μM for IKK-1 . This selectivity is crucial for its role in biochemical reactions, as it allows this compound to specifically target and inhibit IKK-2 without significantly affecting the activity of other kinases .
Cellular Effects
This compound has been shown to suppress inflammation-induced cellular events in various types of cells . It inhibits the phosphorylation and degradation of IκBα, a protein that normally inhibits the nuclear factor kappa B (NF-κB) pathway . By preventing the degradation of IκBα, this compound effectively inhibits the activation of NF-κB, thereby reducing the expression of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to IKK-2, which inhibits the kinase’s activity and prevents it from phosphorylating IκBα . This inhibition of IKK-2 activity by this compound correlates well with its ability to modulate the fate of IKK-2 substrates and downstream transcriptional events .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-lasting effects on cellular function . It suppresses inflammation-induced cellular events, including IκBα phosphorylation and degradation, p65 phosphorylation and DNA binding activity, the expression of inflammatory mediators, and joint pathology .
Dosage Effects in Animal Models
In animal models of arthritis, this compound has been shown to be efficacious at doses that do not cause adverse effects . The effects of this compound vary with different dosages, with higher doses resulting in greater suppression of inflammation .
Metabolic Pathways
This suggests that this compound may influence pathways involving NF-κB, a key regulator of immune and inflammatory responses .
Transport and Distribution
Given its molecular properties and its mechanism of action, it is likely that this compound is able to penetrate cell membranes and exert its effects intracellularly .
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its role as an inhibitor of IKK-2, it is likely that it localizes to the cytoplasm where IKK-2 is typically found
Vorbereitungsmethoden
PHA 408 is synthesized through a series of chemical reactions involving specific reagents and conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for PHA 408 involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
PHA 408 unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von PHA 408 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zur Bildung von Amin-Derivaten führen kann .
Vergleich Mit ähnlichen Verbindungen
PHA 408 ist einzigartig in seiner hohen Selektivität und Potenz als IKKβ-Inhibitor. Zu ähnlichen Verbindungen gehören PHA-543613, PHA-665752 und PHA-767491 Hydrochlorid . Diese Verbindungen hemmen ebenfalls IKKβ, können sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden . Beispielsweise ist PHA-543613 ein weiterer IKKβ-Inhibitor, hat aber eine andere chemische Struktur und kann unterschiedliche biologische Aktivitäten aufweisen . PHA-665752 Hydrat und PHA-767491 Hydrochlorid sind ebenfalls IKKβ-Inhibitoren, können aber im Vergleich zu PHA 408 unterschiedliche Löslichkeits- und Stabilitätsprofile aufweisen .
Eigenschaften
IUPAC Name |
8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEZHGHFWIHCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClFN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503555-55-3 | |
| Record name | PHA-408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503555553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-408 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8XT2KBG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PHA-408 and how does it impact inflammation?
A: this compound, also known as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, acts as a potent and selective inhibitor of IκB kinase-2 (IKK-2) [, , ]. IKK-2 is a key enzyme involved in the activation of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammation []. By inhibiting IKK-2, this compound prevents the phosphorylation and degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. This inhibition ultimately blocks the translocation of NF-κB to the nucleus, reducing the expression of pro-inflammatory mediators like cytokines and chemokines [, ].
Q2: What makes this compound a unique tool for studying the NF-κB pathway?
A: Unlike other IKK-2 inhibitors, this compound exhibits tight binding to its target with a slow off-rate []. This characteristic enables researchers to directly correlate the level of IKK-2 inhibition with downstream effects on NF-κB signaling, both ex vivo and in vivo []. This makes this compound a valuable tool for dissecting the intricate mechanisms by which IKK-2 regulates inflammation.
Q3: Has this compound demonstrated efficacy in preclinical models of inflammatory diseases?
A: Yes, this compound has shown promising anti-inflammatory activity in various preclinical models. In a rat model of arthritis, oral administration of this compound effectively suppressed joint inflammation and pathology []. Furthermore, in a rat model of airway inflammation induced by inhaled lipopolysaccharide, both oral and intratracheal administration of this compound significantly reduced neutrophil infiltration and cytokine production in the lungs [].
Q4: What is the significance of developing an IKK-2 inhibitor specifically for local delivery to the lungs?
A: Local delivery of IKK-2 inhibitors directly to the lungs, such as via inhalation, offers a targeted approach for treating inflammatory pulmonary diseases like asthma and COPD []. By minimizing systemic exposure, this strategy could potentially reduce the risk of off-target effects associated with systemic IKK-2 inhibition []. PF-184, a close analog of this compound designed for high systemic clearance, has shown comparable efficacy to inhaled fluticasone in reducing airway inflammation in preclinical studies [].
Q5: Are there any known challenges in using this compound as a therapeutic agent?
A: One challenge identified in preclinical studies is the need to achieve sufficient drug exposure for optimal efficacy []. Pharmacokinetic modeling and steady-state delivery strategies have been employed to address this and establish a clearer dose-response relationship []. Additionally, further research is needed to fully elucidate the long-term safety profile of this compound and its potential for clinical translation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


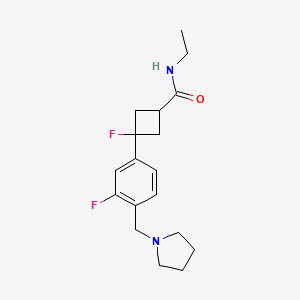
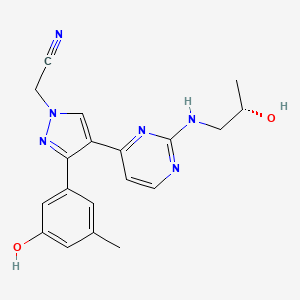
![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)
![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
